What are the physicochemical properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
What are the physicochemical properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As a molecule of emerging interest, comprehensive data on its physicochemical properties are not yet readily available in public literature. This guide serves as a foundational technical resource, providing a predicted profile of its key physicochemical characteristics based on an analysis of its constituent chemical moieties: the 3-bromo-2-hydroxypyridine core and the (oxan-4-yl)methanol side chain. More importantly, this document provides detailed, field-proven experimental protocols to enable researchers to empirically determine these properties. The methodologies described herein are designed to establish a robust, self-validating system for the characterization of this and other novel chemical entities, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure Analysis
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a substituted pyridine derivative. The core structure is a pyridine ring, which imparts aromaticity and basic properties due to the nitrogen lone pair. This ring is functionalized with a bromine atom at the 3-position and an ether-linked side chain at the 2-position.
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The 3-Bromopyridine Moiety : The presence of a bromine atom, an electron-withdrawing group, influences the electron density of the pyridine ring, affecting its reactivity and basicity. The bromine atom serves as a key functional handle for further synthetic modifications, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this a versatile intermediate for building more complex molecules.
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The 2-[(oxan-4-yl)methoxy] Ether Linkage : This substituent is comprised of a flexible, non-aromatic saturated heterocycle (oxane, or tetrahydropyran) connected via a methylene ether bridge. This group is expected to significantly impact the molecule's steric profile, solubility, and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, while the oxane ring introduces conformational flexibility.
Given the absence of empirical data for the title compound, this guide will first present a table of predicted properties derived from the known values of its precursors, 3-bromo-2-hydroxypyridine and (tetrahydro-2H-pyran-4-yl)methanol.
Caption: Synthesis relationship of the target molecule from its precursors.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. These predictions are based on the known properties of 3-bromo-2-hydroxypyridine[1][2][3][4] and (tetrahydro-2H-pyran-4-yl)methanol[5][6][7], and are intended to serve as a baseline for experimental verification.
| Property | Predicted Value | Rationale and Commentary |
| Molecular Formula | C11H14BrNO2 | Calculated by combining the molecular formulas of the precursors and accounting for the loss of water during etherification. |
| Molecular Weight | 272.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | The ether linkage with the flexible side chain may lower the melting point compared to the crystalline precursor, 3-bromo-2-hydroxypyridine (m.p. 179-189°C).[1][3][4][8] |
| Boiling Point | > 250 °C (at 760 mmHg) | Expected to be significantly higher than that of (tetrahydro-2H-pyran-4-yl)methanol (210-214°C)[5] due to increased molecular weight and polarity. The compound will likely require distillation under reduced pressure to prevent decomposition. |
| Melting Point | < 50 °C | The introduction of the bulky, flexible oxane group is likely to disrupt the crystal lattice packing observed in 3-bromo-2-hydroxypyridine, leading to a much lower melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate) | The pyridine nitrogen and ether oxygens can act as hydrogen bond acceptors, but the overall increase in size and hydrocarbon content from the oxane ring will likely limit aqueous solubility compared to smaller, more polar molecules. It is expected to be more soluble in organic solvents than 3-bromo-2-hydroxypyridine.[3] |
| pKa (of conjugate acid) | 2.0 - 3.5 | The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effect of the bromine atom and the 2-alkoxy group. |
| LogP | 1.5 - 2.5 | The lipophilicity is expected to be significantly higher than that of (tetrahydro-2H-pyran-4-yl)methanol (XLogP3 = 0.1)[5] due to the presence of the bromopyridine ring, but moderated by the polar ether and oxane groups. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties.
Synthesis via Williamson Ether Synthesis
A plausible and common method for preparing the target compound is the Williamson ether synthesis. This involves the deprotonation of 3-bromo-2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the (oxan-4-yl)methanol-derived electrophile.
Caption: General workflow for the synthesis of the target compound.
Protocol:
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Preparation : To a solution of 3-bromo-2-hydroxypyridine in an anhydrous polar aprotic solvent such as DMF, add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction : Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt. To this, add a solution of a suitable electrophile, such as (oxan-4-yl)methyl tosylate or a halide derivative, in the same solvent.
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Heating and Monitoring : Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup : Upon completion, cool the reaction to room temperature and carefully quench by adding water.
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Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Apparatus : Capillary melting point apparatus (e.g., Mel-Temp).[9]
Protocol :
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Sample Preparation : Ensure the purified sample is completely dry. If it is a solid, finely powder a small amount.
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Loading : Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[9]
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Initial Determination : Place the capillary in the apparatus and heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[10]
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Accurate Determination : Allow the apparatus to cool. Using a fresh sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]
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Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination (Micro-scale)
Given that synthesis will likely yield a small amount of product, a micro-boiling point determination is appropriate. This method is also suitable for determination under reduced pressure if the compound is suspected to decompose at its atmospheric boiling point.[11][12]
Apparatus : Thiele tube or similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.
Protocol :
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Setup : Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer. Place a capillary tube, with its sealed end up, into the liquid in the test tube.
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Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gradually.[13]
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Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Recording : Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[14][15]
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